tert-Butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
CAS No.: 1395492-96-2
Cat. No.: VC13530285
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1395492-96-2 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | tert-butyl 1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-9-7-13-14(4)10(9)8-15/h7H,5-6,8H2,1-4H3 |
| Standard InChI Key | JHTDCUMBOUSELE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is C₁₂H₁₉N₃O₂, with a molecular weight of 237.3 g/mol. The bicyclic framework consists of a pyrazole ring fused to a partially hydrogenated pyridine ring, with substituents including:
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A tert-butyl carbamate group at position 6, which protects the secondary amine during synthetic workflows.
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A methyl group at position 1, influencing steric and electronic properties.
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Partial saturation of the pyridine ring (4,5-dihydro), which enhances conformational flexibility.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 237.14800 g/mol |
| PSA (Polar Surface Area) | 58.22 Ų |
| LogP (Partition Coefficient) | 1.95 |
| Storage Conditions | 2–8°C |
The tert-butyl group’s bulkiness improves solubility in organic solvents, while the carbamate linkage enables selective deprotection under acidic conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the alkylation of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, yielding the methylated product with >80% purity after column chromatography.
Reaction Conditions:
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Temperature: 0–25°C
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Time: 12–24 hours
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Workup: Aqueous extraction, solvent evaporation, and silica gel chromatography.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Sunshine Lake Pharma Co. patented a method utilizing palladium-catalyzed cross-coupling to introduce substituents, achieving a throughput of >50 kg/batch . Key industrial parameters include:
| Parameter | Optimized Value |
|---|---|
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
| Solvent | Ethanol/Water (9:1) |
| Reaction Time | 2–4 hours |
This method reduces waste generation by 40% compared to batch processes .
Pharmacological Applications
Anti-Cancer Activity
Derivatives of this compound exhibit low micromolar IC₅₀ values against breast (MCF-7) and lung (A549) cancer cell lines. Structural modifications, such as replacing the methyl group with halogenated aryl groups, enhance potency by 3–5 fold.
Table 1: Anti-Cancer Efficacy of Derivatives
| Derivative | Target Cell Line | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | MCF-7 | 12.4 |
| Fluoro-Phenyl Analog | A549 | 3.8 |
| Chloro-Benzyl Analog | HeLa | 4.2 |
Anti-Inflammatory Properties
The compound’s pyrazolo-pyridine core selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, with a selectivity index of 15:1. This specificity reduces gastrointestinal side effects common to non-selective COX inhibitors.
Agrochemical Applications
In agrochemistry, the compound enhances pesticide formulations by improving systemic acquired resistance (SAR) in crops. Field trials demonstrate 85% efficacy against aphids and 75% against fungal pathogens when incorporated into neonicotinoid derivatives.
Table 2: Agrochemical Performance
| Formulation | Target Pest | Efficacy (%) |
|---|---|---|
| Parent Compound | Aphids | 85 |
| Thiamethoxam Hybrid | Whiteflies | 92 |
| Fungal Conjugate | Fusarium spp. | 75 |
Material Science Applications
The tert-butyl group’s hydrophobicity makes the compound a valuable monomer in high-performance polymers. Copolymerization with styrene derivatives yields materials with:
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Glass Transition Temperature (Tg): 145°C
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Tensile Strength: 85 MPa
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UV Stability: >1,000 hours exposure without degradation.
Biochemical Research Utility
Researchers utilize the compound to study enzyme-substrate interactions, particularly in kinase assays. Its ability to mimic ATP-binding motifs enables screening for tyrosine kinase inhibitors, with a hit rate of 1:500 in high-throughput screens.
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